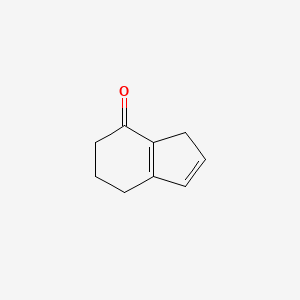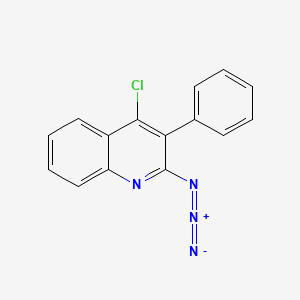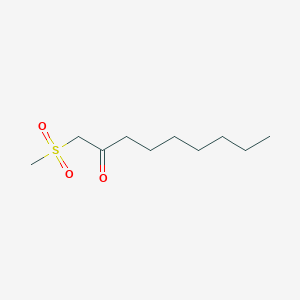
1-(Methanesulfonyl)nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methanesulfonyl)nonan-2-one is an organic compound that belongs to the class of sulfonyl ketones It is characterized by the presence of a methanesulfonyl group attached to a nonan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Methanesulfonyl)nonan-2-one can be synthesized through several methods. One common approach involves the reaction of nonan-2-one with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, yielding the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methanesulfonyl)nonan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Various substituted nonan-2-ones.
Reduction: Nonan-2-ol derivatives.
Oxidation: Nonanoic acid and related compounds.
Wissenschaftliche Forschungsanwendungen
1-(Methanesulfonyl)nonan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Methanesulfonyl)nonan-2-one involves its reactivity with various chemical reagents. The methanesulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The ketone group can undergo reduction or oxidation, leading to the formation of different functional groups and compounds .
Vergleich Mit ähnlichen Verbindungen
Nonan-2-one: A simple ketone with similar structural features but lacking the methanesulfonyl group.
Methanesulfonyl Chloride: A related sulfonyl compound used in the synthesis of methanesulfonyl derivatives.
Eigenschaften
CAS-Nummer |
105699-60-3 |
|---|---|
Molekularformel |
C10H20O3S |
Molekulargewicht |
220.33 g/mol |
IUPAC-Name |
1-methylsulfonylnonan-2-one |
InChI |
InChI=1S/C10H20O3S/c1-3-4-5-6-7-8-10(11)9-14(2,12)13/h3-9H2,1-2H3 |
InChI-Schlüssel |
JNQMVIKTNZRIAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene](/img/structure/B14317436.png)
phosphanium bromide](/img/structure/B14317438.png)
![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)
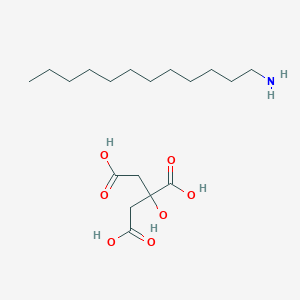
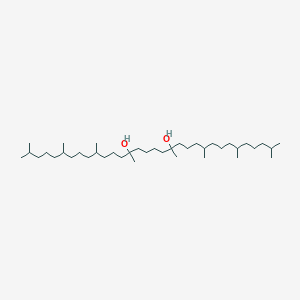
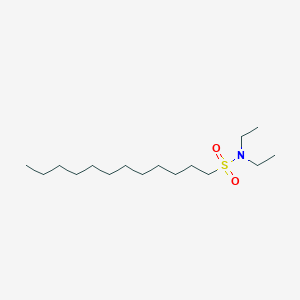
![3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14317466.png)
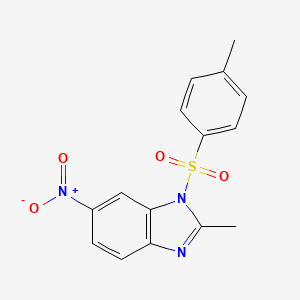
![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)
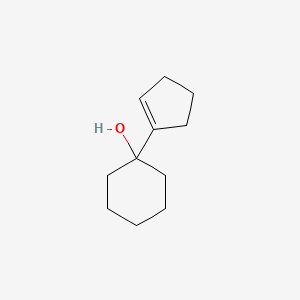
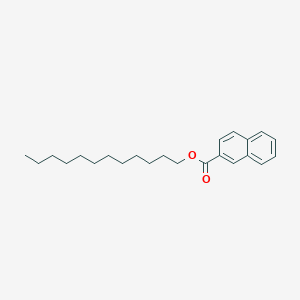
![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)
